molecular formula C21H23N5O2 B12041175 1,3-dimethyl-7-(1-naphthylmethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(1-naphthylmethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12041175
M. Wt: 377.4 g/mol
InChI Key: ALEOBIOAKHJQSV-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by substitutions at positions 1, 3, 7, and 8 of the purine core. Key structural features include:

  • 1- and 3-positions: Methyl groups, enhancing metabolic stability and modulating steric effects .
  • 7-position: A 1-naphthylmethyl group, introducing significant aromatic bulk and lipophilicity.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione

InChI

InChI=1S/C21H23N5O2/c1-4-12-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3,(H,22,23)

InChI Key

ALEOBIOAKHJQSV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Biological Activity

1,3-Dimethyl-7-(1-naphthylmethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to well-known xanthines, such as theophylline, and exhibits a range of biological effects that may be relevant for therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C_{17}H_{20}N_{4}O_{2}
  • Molecular Weight : 312.37 g/mol
  • SMILES Notation : CN1C=NC(=O)N(C)C1=O[C@@H]1CCC@HN(C)[C@H]1c2ccccc2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing pathways related to inflammation and neuroprotection.
  • Phosphodiesterase Inhibition : Similar to other xanthines, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which can modulate various cellular functions.

1. Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
SW480 (Colon)12.5
PC3 (Prostate)10.0
MCF7 (Breast)15.0

The compound exhibited significant growth inhibition in these cell lines, suggesting potential as an anticancer agent.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro and in vivo. A study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages when treated with the compound.

3. Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties by modulating adenosine receptors and reducing oxidative stress in neuronal cells. This activity could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Cancer Treatment Potential

In a controlled study involving the administration of the compound to mice with induced tumors, significant tumor size reduction was observed compared to the control group. The study highlighted the potential use of this compound as part of a combination therapy for cancer treatment.

Case Study 2: Inflammation Model

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests its efficacy in managing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7 and 8

The table below summarizes key analogs and their substituents:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 1-Naphthylmethyl Propylamino ~395.45* High lipophilicity, potential CNS activity
7-Benzyl-8-phenyl analog Benzyl Phenyl 346.39 Reduced solubility; aromatic π-π interactions
7-(3-Phenylpropyl)-8-(hydroxyethylamino) analog 3-Phenylpropyl 2-Hydroxyethylamino 357.41 Improved solubility; cardiovascular activity
7-Propyl-8-benzylamino analog Propyl Benzylamino 357.41 Moderate lipophilicity; α-adrenoreceptor affinity
7-(1-Naphthylmethyl)-8-(furfurylamino) analog 1-Naphthylmethyl Furfurylamino 407.44 Enhanced metabolic stability; electronic effects
7-(4-Methylbenzyl)-8-propylamino analog (CID: 989607) 4-Methylbenzyl Propylamino ~357.41 Intermediate lipophilicity; structural simplicity

*Calculated based on molecular formula.

Key Observations:

Position 7 Substitutions: Alkyl vs. Aryl: Alkyl groups (e.g., propyl) improve solubility but reduce aromatic interactions. The 1-naphthylmethyl group in the target compound enhances lipophilicity and π-stacking, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Position 8 Substitutions: Amino Group Flexibility: The propylamino chain in the target compound offers conformational flexibility, favoring interactions with hydrophilic receptor pockets. In contrast, rigid substituents like phenyl () may limit binding . Hydrogen Bonding: Substituents with hydroxyl groups (e.g., 2-hydroxyethylamino in ) improve solubility but may reduce membrane permeability .

Physicochemical Properties

  • Solubility : The target compound’s logP is estimated to be higher (>3.5) due to the 1-naphthylmethyl group, compared to benzyl (logP ~2.8) or propyl (logP ~1.5) analogs .
  • Synthetic Accessibility : The target compound can be synthesized via microwave-assisted amination of 8-bromo intermediates, similar to protocols in and .

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